molecular formula C42H41N3O9 B1261098 N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester

N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester

Cat. No. B1261098
M. Wt: 731.8 g/mol
InChI Key: GJUVCFPEPSJMQQ-QGVRFUEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester is a member of biphenyls.

Scientific Research Applications

Radiosynthesis in Neurological Research

A novel 18F-fluorine-labeled GABA transporter ligand has been synthesized for studying GABAergic neurotransmission, particularly concerning diseases like epilepsy, Huntington's disease, and Parkinson's syndrome. This compound may allow the in vivo visualization of GABAergic neurotransmission, providing critical insights into these neurological conditions (Schirrmacher et al., 2001).

Thermodynamic Study in Enantioseparation

Enantioseparation processes for phenylcarbamic acid derivatives have been analyzed thermodynamically, revealing a consistent enthalpy-driven chiral recognition mechanism across the compounds studied. This understanding is crucial for the development of pharmaceuticals and other substances where chirality plays a critical role in efficacy and safety (Dungelová et al., 2004).

Microbial Reduction in HIV Protease Inhibitor Synthesis

The chiral intermediate (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester 2a, a vital component for synthesizing the HIV protease inhibitor Atazanavir, has been prepared through the diastereoselective microbial reduction of its precursor. This highlights the compound's utility in synthesizing therapeutically important agents (Patel et al., 2003).

Natural Product Isolation

Rare natural products have been isolated from Vincetoxicum stocksii, including [4-(4-(methoxycarbonyl)benzyl)phenyl] carbamic acid, showcasing the compound's relevance in exploring new bioactive substances. Although found inactive in certain assays, these compounds open new avenues for natural product research and potential therapeutic applications (Saima Khan et al., 2019).

Tritium Labeling in Neurotransmission Study

Tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid has been synthesized, potentially useful for determining the efficacy of GABA transporter substances in vitro. This highlights the compound's role in studying and visualizing neurotransmission processes (Schirrmacher et al., 2000).

properties

Product Name

N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester

Molecular Formula

C42H41N3O9

Molecular Weight

731.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[(2-phenylphenyl)carbamoyloxy]oxan-3-yl] N-(3-ethylphenyl)carbamate

InChI

InChI=1S/C42H41N3O9/c1-3-27-15-14-20-30(25-27)43-40(47)52-36-35(26-46)51-39(50-2)38(54-42(49)45-34-24-13-11-22-32(34)29-18-8-5-9-19-29)37(36)53-41(48)44-33-23-12-10-21-31(33)28-16-6-4-7-17-28/h4-25,35-39,46H,3,26H2,1-2H3,(H,43,47)(H,44,48)(H,45,49)/t35-,36-,37+,38-,39+/m1/s1

InChI Key

GJUVCFPEPSJMQQ-QGVRFUEOSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6)OC)CO

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6)OC)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
Reactant of Route 2
Reactant of Route 2
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
Reactant of Route 3
Reactant of Route 3
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
Reactant of Route 4
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
Reactant of Route 5
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
Reactant of Route 6
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester

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